2,3,4-Trifluorotoluene
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2,3,4-trifluorotoluene has been explored through various methods. For instance, the synthesis of 3,5-dichloro-4-fluoro-trifluorotoluene from 3,4,5-dichloro-trifluoro-toluene using potassium fluoride (KF) through phase transfer catalysis showcases a method of synthesizing closely related compounds (Chen Bao-rong, 2010).
Molecular Structure Analysis
Detailed molecular structure analysis of 2,3,4-trifluorotoluene and its isotopologues has been conducted using microwave rotational spectroscopy. This analysis provides insights into the rotational constants, centrifugal distortion constants, and the barrier to methyl rotation, contributing to a deeper understanding of the molecular geometry and internal dynamics of trifluorotoluenes (K.P. Rajappan Nair et al., 2020).
Chemical Reactions and Properties
Investigations into the chemical reactions of trifluorotoluene derivatives have shown that these compounds can undergo highly regio- and stereoselective addition reactions. For example, a tungsten-trifluorotoluene complex demonstrated the potential for synthesizing highly substituted trifluoromethylcyclohexenes, indicating the versatility of trifluorotoluenes in organic synthesis (Katy B. Wilson et al., 2017).
Scientific Research Applications
Molecular Structure and Rotation : Nair et al. (2020) studied the microwave rotational spectra of 2,3,4-Trifluorotoluene. They recorded spectra in a frequency range and analyzed them to yield rotational constants, centrifugal distortion constants, and barriers to methyl rotation. This research is important for understanding the molecular structure and internal dynamics of such compounds (Nair et al., 2020).
Chemical Synthesis and Reactivity : Wilson et al. (2017) explored the effects of an electron-withdrawing group on the organic chemistry of an η2-bound benzene ring using a trifluorotoluene complex. This complex was found to undergo a regio- and stereoselective addition reaction, leading to the synthesis of highly substituted trifluoromethylcyclohexenes, demonstrating the compound's utility in complex organic syntheses (Wilson et al., 2017).
Synthesis of Derivatives : Chen Bao-rong (2010) researched the synthesis process of 3,5-dichloro-4-fluoro-trifluorotoluene, a derivative of trifluorotoluene. This study highlights the compound's potential for further chemical transformations and applications in material science or pharmaceuticals (Chen Bao-rong, 2010).
Photolytic and OH Radical Induced Oxidation : Leitner et al. (1996) conducted experiments on the oxidation of trifluorotoluene and derivatives in aqueous solutions, showing how these compounds react under specific conditions, which is crucial for understanding their environmental impact and potential applications in waste treatment or environmental remediation (Leitner et al., 1996).
Molybdenum Coordination and Reactivity : Myers et al. (2017) described the preparation of complexes involving trifluorotoluene. These complexes showed potential for synthesizing functionalized cyclohexadienes, illustrating the role of trifluorotoluene in complex metal-organic frameworks and catalysis (Myers et al., 2017).
Nuclear Magnetic Resonance Spectra Analysis : Kostelnik et al. (1969) recorded and analyzed the proton spectra of α,α,α-trifluorotoluene. Their research provides insights into the electronic structure and behavior of such molecules, which is valuable in fields like material science and analytical chemistry (Kostelnik et al., 1969).
Fluorine-containing Amorphous Hydrogenated Carbon Films : Durrant et al. (1996) produced films from trifluorotoluene mixtures using plasma-enhanced chemical vapor deposition. This research highlights the potential applications of trifluorotoluene in the development of novel materials and coatings (Durrant et al., 1996).
Safety And Hazards
The safety data sheet for 2,3,4-Trifluorotoluene indicates that it is a flammable liquid and vapor. Precautions include keeping away from heat, sparks, open flames, and hot surfaces. It is recommended to use personal protective equipment, ensure adequate ventilation, and take precautionary measures against static discharge .
properties
IUPAC Name |
1,2,3-trifluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQPEHJWTXCLQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049436 | |
Record name | 2,3,4-Trifluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluorotoluene | |
CAS RN |
193533-92-5 | |
Record name | 2,3,4-Trifluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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